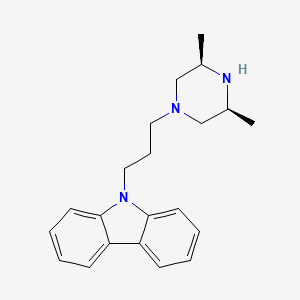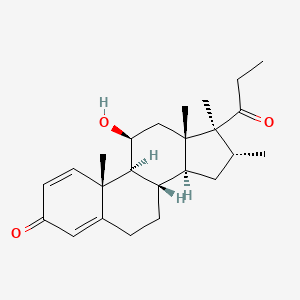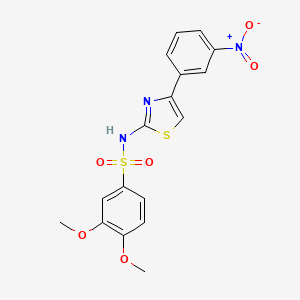
3,4-二甲氧基-N-(4-(3-硝基苯基)噻唑-2-基)苯磺酰胺
描述
3,4-Dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide is a small organic molecule that has been studied for its potential use in a variety of medical and scientific applications. It is a member of the thiazole family of compounds, which are known for their ability to undergo oxidation-reduction reactions. This molecule has been studied for its ability to interact with proteins, enzymes, and DNA, and has been found to possess a variety of biological activities.
科学研究应用
Neurodegenerative Disease Research
Ro 61-8048 is widely recognized for its role in neurodegenerative disease research due to its inhibitory effect on kynurenine 3-monooxygenase (KMO). This enzyme is involved in the kynurenine pathway, which is significant in the pathogenesis of neurodegenerative disorders such as Huntington’s disease, Alzheimer’s disease, and Parkinson’s disease . By inhibiting KMO, Ro 61-8048 can potentially alter the production of neuroactive metabolites, providing a therapeutic target for these conditions.
Allosteric Inhibition Studies
The compound has been studied for its allosteric inhibition properties. Ro 61-8048 binds in a unique tunnel near the substrate-binding pocket of KMO, affecting the conformation of essential catalytic residues and blocking substrate entry or product release. This noncompetitive inhibition is crucial for understanding the enzyme’s regulation and for developing new inhibitory drugs .
Ischemia and Neuroprotection
In the context of ischemia, Ro 61-8048 has shown promise in reducing ischemia-mediated neuronal damage. It does this by preventing the conversion of kynurenine to 3-hydroxykynurenine, a step in the kynurenine pathway that can lead to neurotoxicity. This property makes it a valuable tool for studying neuroprotective strategies in conditions like stroke .
Addiction and Dependency Research
Ro 61-8048 has been utilized in addiction research, particularly concerning nicotine dependency. It decreases nicotine self-administration in vivo, suggesting that modulation of the kynurenine pathway could influence addictive behaviors and offer a novel approach to addiction therapy .
Surgical and Traumatic Brain Injury
The compound has been applied in models of surgically induced brain injury to prevent post-operative brain edema and consequent neuronal apoptosis. This application highlights its potential in therapeutic interventions following traumatic or surgical brain injuries .
Antidystonic and Anticonvulsant Effects
Ro 61-8048 exhibits antidystonic and anticonvulsant activities, making it a compound of interest in the study of movement disorders and seizure disorders. Its ability to penetrate the brain and modulate neuroactive pathways provides a basis for exploring treatments for these conditions .
作用机制
Target of Action
The primary target of Ro 61-8048 is kynurenine 3-monooxygenase (KMO) . KMO is an enzyme that plays a crucial role in the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .
Mode of Action
Ro 61-8048 acts as a competitive inhibitor of KMO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrate, kynurenine . This inhibition is achieved at an IC50 value of 37 nM .
Biochemical Pathways
The inhibition of KMO by Ro 61-8048 affects the kynurenine pathway . This pathway is responsible for the metabolism of tryptophan, an essential amino acid. By inhibiting KMO, Ro 61-8048 prevents the conversion of kynurenine to 3-hydroxykynurenine, leading to an increase in the levels of kynurenic acid .
Result of Action
The increase in kynurenic acid levels due to KMO inhibition by Ro 61-8048 has several effects. Kynurenic acid is a broad-spectrum antagonist of glutamate receptors. Therefore, the increase in its levels can lead to neuroprotective, antidystonic, and anticonvulsant effects .
属性
IUPAC Name |
3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S2/c1-25-15-7-6-13(9-16(15)26-2)28(23,24)19-17-18-14(10-27-17)11-4-3-5-12(8-11)20(21)22/h3-10H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPBMCKQJOZAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415218 | |
| Record name | Ro 61-8048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide | |
CAS RN |
199666-03-0 | |
| Record name | 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199666-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 61-8048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 199666-03-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ro 61-8048?
A: Ro 61-8048 functions by selectively inhibiting KMO, a key enzyme in the kynurenine pathway of tryptophan metabolism. [, ] This pathway is responsible for producing neuroactive metabolites like kynurenic acid (KYNA) and quinolinic acid (QUIN).
Q2: How does Ro 61-8048 impact the balance of KYNA and QUIN in the brain?
A: By inhibiting KMO, Ro 61-8048 shifts the metabolic flux towards KYNA production, an NMDA receptor antagonist, while reducing the formation of QUIN, an NMDA receptor agonist. [, , ]
Q3: What are the downstream effects of KMO inhibition by Ro 61-8048?
A3: Ro 61-8048's inhibition of KMO leads to several downstream effects:
- Reduced neurotoxicity: By decreasing QUIN levels, Ro 61-8048 mitigates excitotoxicity and neuronal damage. [, ]
- Anti-inflammatory effects: KMO inhibition modulates immune responses and reduces inflammatory processes in the central nervous system (CNS). [, ]
- Neuroprotective effects: Ro 61-8048 has demonstrated neuroprotective capabilities in various models of brain injury and neurodegenerative diseases. [, , ]
Q4: What is the molecular formula and weight of Ro 61-8048?
A4: The molecular formula of Ro 61-8048 is C18H15N3O6S2, and its molecular weight is 433.46 g/mol.
Q5: Has the stability of Ro 61-8048 been investigated?
A: While specific studies on material compatibility are limited, research indicates that Ro 61-8048 demonstrates stability under experimental conditions for in vitro and in vivo studies. [] Further research is needed to fully elucidate its stability profile under various conditions.
Q6: Does Ro 61-8048 possess any intrinsic catalytic properties?
A: Ro 61-8048 is primarily recognized for its inhibitory properties against KMO rather than its catalytic capabilities. [, ] Its main application lies in modulating the kynurenine pathway.
Q7: Have computational studies been conducted on Ro 61-8048?
A: Yes, computational studies have helped elucidate the interaction between Ro 61-8048 and KMO. Molecular docking simulations have revealed the binding site of Ro 61-8048 within the enzyme's active site, providing insights into its inhibitory mechanism. [, ] Surface plasmon resonance (SPR) assays further confirmed the binding affinity and kinetics of Ro 61-8048 to KMO. []
Q8: How do structural modifications of Ro 61-8048 affect its activity?
A: Research on SAR has focused on understanding the influence of specific structural elements of Ro 61-8048 on its KMO inhibitory activity. Modifications to the molecule's thiazole ring, sulfonamide group, and nitrophenyl moiety have been explored to optimize its potency and selectivity. [, ]
Q9: Are there specific formulation strategies employed to enhance the stability or bioavailability of Ro 61-8048?
A: While specific formulation details for Ro 61-8048 are limited in the provided research, formulation strategies generally aim to enhance stability, solubility, and bioavailability. These strategies may include using specific solvents, excipients, or drug delivery systems. []
Q10: What in vitro and in vivo models have been used to study the effects of Ro 61-8048?
A10: Ro 61-8048 has been extensively studied in various models:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)
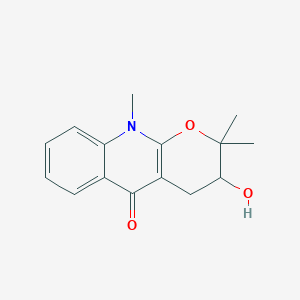
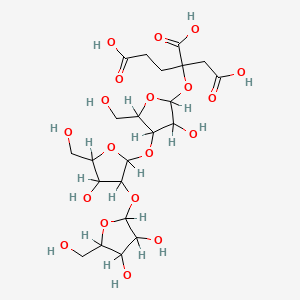


![3,3-dimethyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2H-indole-1-carboxamide](/img/structure/B1680625.png)

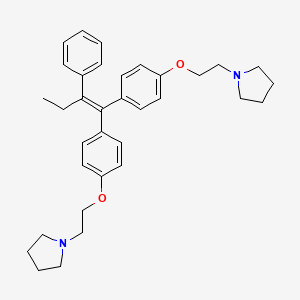

![1,1'-[(2-Phenyl-1-buten-1-ylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)]bis[hexahydro-1H-azepine]](/img/structure/B1680631.png)


